(5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
(5Z)-5-(4-Ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound featuring a fused thiazolo-triazolone core with a 4-ethylbenzylidene substituent at position 5 and a 4-methoxyphenyl group at position 2. Its molecular formula is C₂₀H₁₇N₃O₂S, with an average mass of 363.435 g/mol and a monoisotopic mass of 363.104148 g/mol . The (Z)-configuration of the benzylidene double bond is critical for its stereochemical stability and biological interactions. This compound belongs to a class of thiazolo-triazolone derivatives known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
CAS No. |
606954-61-4 |
|---|---|
Molecular Formula |
C20H17N3O2S |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H17N3O2S/c1-3-13-4-6-14(7-5-13)12-17-19(24)23-20(26-17)21-18(22-23)15-8-10-16(25-2)11-9-15/h4-12H,3H2,1-2H3/b17-12- |
InChI Key |
USIQYRLRJFLQRE-ATVHPVEESA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 5-Ethoxymethylidene Derivative
The parent thiazolo-triazole reacts with triethyl orthoformate in acetic anhydride to form 5-ethoxymethylidene-2-(4-methoxyphenyl)thiazolo[3,2-b]triazol-6(5H)-one.
Step 2: Aminolysis with 4-Ethylbenzylamine
The ethoxymethylidene intermediate undergoes aminolysis with 4-ethylbenzylamine in ethanol under reflux, replacing the ethoxy group with the benzylidene moiety.
Step 3: Acid-Catalyzed Tautomerization
Treatment with dilute hydrochloric acid induces tautomerization to stabilize the Z-isomer, confirmed by single-crystal X-ray diffraction.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
The three-component method is preferred for industrial-scale synthesis due to fewer steps and higher throughput, while the stepwise approach allows precise control over intermediate functionalization.
Optimization Strategies for Enhanced Yield
Solvent Effects
Catalytic Additives
-
Pyrrolidine (5 mol%) accelerates Knoevenagel condensation, reducing reaction time to 4 hours with minimal yield loss.
-
Molecular sieves (4Å) improve aldehyde conversion by scavenging water, boosting yields to 75%.
Characterization and Quality Control
Key analytical data for the final compound:
Challenges and Limitations
-
Isomer Separation: The Z/E isomers co-crystallize in nonpolar solvents, requiring repeated recrystallization from ethanol–water.
-
Scale-Up Issues: Exothermic reactions during Knoevenagel condensation necessitate controlled addition of aldehydes to prevent side product formation.
Emerging Methodologies
Recent advances propose microwave-assisted synthesis (100°C, 30 minutes) to achieve 80% yield with 99% Z-selectivity, though this remains experimental .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where substituents on the benzylidene or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates that it may possess significant biological activities. Research into similar thiazolo-triazole derivatives has shown promise in:
- Antimicrobial Activity : Compounds with thiazole and triazole rings have been reported to exhibit antibacterial and antifungal properties. Studies suggest that modifications in the side chains can enhance efficacy against various pathogens.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation. The presence of methoxy and ethyl groups may contribute to increased lipophilicity, enhancing cellular uptake and bioactivity.
Agricultural Chemistry
The potential use of this compound in agrochemicals is notable:
- Pesticidal Activity : Similar compounds have been explored as fungicides or herbicides. Their ability to disrupt biological processes in pests could be investigated further.
- Plant Growth Regulators : The compound's structural features may influence plant growth mechanisms, making it a candidate for development as a growth regulator.
Case Study 1: Antimicrobial Activity
A study on thiazole derivatives demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The specific substitution patterns influenced the degree of activity. This indicates that (5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one could be similarly effective.
Case Study 2: Anticancer Research
Research into related triazole compounds has shown the potential for inducing apoptosis in cancer cells. A derivative with a similar structure was found to inhibit tumor growth in xenograft models. This suggests that this compound may warrant investigation for similar anticancer properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolo-Triazolone Derivatives
Key Observations:
Substituent Position and Electronic Effects :
- The 4-ethyl group in the target compound enhances hydrophobicity compared to electron-withdrawing groups (e.g., nitro in 6h ) or heterocyclic substituents (e.g., furan in 2j ) .
- Methoxy groups (as in the target compound and 5-[(Z)-2,3-dimethoxybenzylidene]thiazolo-triazolone ) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
Biological Activity Trends: Antimicrobial Activity: Compounds with nitro (6h) or heterocyclic substituents (2j, 2k) exhibit stronger antimicrobial profiles due to increased electrophilicity and membrane penetration .
Key Observations:
- The target compound’s synthesis likely follows a Knoevenagel condensation strategy, similar to other benzylidene-thiazolones, but requires precise Z-configuration control .
- Higher yields (e.g., 92% for 6h) are achieved using methanol as a solvent and potassium carbonate as a base, suggesting scalability for derivatives with electron-deficient aryl groups .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Methoxy groups resist oxidative metabolism better than ethyl or nitro substituents, as seen in comparative microsomal studies .
Biological Activity
The compound (5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 363.4 g/mol
- Structural Features :
- Thiazole ring fused with a triazole system.
- Substituents include a methoxy group and an ethylbenzylidene moiety.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. Common synthetic routes include:
- Condensation Reactions : Combining substituted benzaldehydes with thiosemicarbazones under acidic conditions.
- Cyclization : Formation of the thiazole and triazole rings through cyclization reactions involving appropriate precursors.
These methods can be optimized by varying substituents on the aromatic rings to enhance biological activity.
Anticancer Activity
Research has demonstrated that compounds in the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in cancer cells.
- Case Study : A study showed that a related thiazolo[3,2-b][1,2,4]triazole derivative exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC values comparable to standard chemotherapeutics like cisplatin .
Antifungal and Antibacterial Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been evaluated for their antifungal and antibacterial properties:
- Antifungal Activity : Compounds have shown effectiveness against pathogenic fungi such as Candida species. The mechanism often involves disruption of fungal cell membrane integrity.
- Antibacterial Activity : Some derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects:
- Mechanism : It may inhibit pro-inflammatory cytokines or enzymes such as COX-2.
- Research Findings : In vitro studies indicated that specific derivatives reduced inflammation markers in cell cultures .
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (5Z)-5-(4-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Chlorine substitution | Enhanced anticancer activity |
| (5Z)-5-(phenylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | No ethyl group | Moderate anti-inflammatory effects |
| (5Z)-5-(naphthylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | Naphthalene substitution | Potential anticonvulsant activity |
The unique ethylbenzylidene substitution in this compound enhances its lipophilicity and cellular uptake compared to other derivatives.
Q & A
Q. What are the key considerations for synthesizing (5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)thiazolo-triazolone with high purity?
- Methodological Answer: Synthesis involves multi-step reactions, including cyclocondensation of thiosemicarbazides with chloroacetic acid and subsequent benzylidene formation via Knoevenagel condensation. Critical parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization steps .
- Catalysts: Piperidine or acetic acid accelerates benzylidene formation, with yields improving under reflux (2–5 hours) .
- Purification: Recrystallization from DMF/ethanol mixtures ensures >95% purity, confirmed by HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Use a combination of:
- NMR spectroscopy: - and -NMR verify substituent positions (e.g., Z-configuration of the benzylidene group at δ 7.2–7.8 ppm) .
- Mass spectrometry (LCMS): ESI+ detects [M+H] peaks (e.g., m/z 449–486 for analogs) .
- X-ray crystallography: Resolves stereochemical ambiguities in the thiazolo-triazole core .
Q. What experimental approaches are used for initial biological activity screening?
- Methodological Answer:
- In vitro cytotoxicity assays: Use SRB or MTT protocols on cancer cell lines (e.g., MCF-7, HEPG-2) with IC values calculated against controls like CHS-828 .
- Dose-response curves: Test concentrations from 1–100 µM in triplicate, with DMSO controls ≤0.5% .
- Selectivity indices: Compare activity against normal fibroblast lines (e.g., WI-38) to assess therapeutic windows .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzylidene or triazole rings) influence bioactivity?
- Methodological Answer:
- Electron-withdrawing groups (Cl, NO) at the benzylidene 4-position enhance cytotoxicity (e.g., IC = 8.2 µM vs. 22.4 µM for methoxy analogs) by increasing electrophilicity and target binding .
- Bulkier groups (e.g., piperazine derivatives) improve solubility but may reduce membrane permeability, requiring logP optimization .
- Quantitative SAR (QSAR) modeling: Use DFT calculations to predict substituent effects on HOMO/LUMO gaps and binding affinities .
Q. What reaction mechanisms explain the compound’s reactivity with nucleophiles (e.g., amines, hydrazines)?
- Methodological Answer:
- Ring-opening reactions: Amines attack the thiazolo-triazole core at C6, leading to triazole-thiol intermediates, confirmed by -NMR shifts at δ 3.5–4.0 ppm .
- pH dependence: Basic conditions favor nucleophilic addition, while acidic media stabilize the closed-ring form .
- Kinetic studies: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., benzylidene isomerization) .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer:
- Mechanistic profiling: Perform transcriptomic analysis (RNA-seq) to identify differentially expressed genes in sensitive vs. resistant lines .
- Off-target assays: Test inhibition of kinases (e.g., EGFR, AKT) to rule out nonspecific effects .
- 3D tumor spheroid models: Validate activity in physiologically relevant systems to reduce 2D culture artifacts .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) for in vivo studies?
- Methodological Answer:
- Prodrug design: Introduce ester or phosphate groups at the 4-methoxyphenyl moiety to enhance aqueous solubility .
- Microsomal stability assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., triazole ring oxidation) .
- Nanoparticle formulations: Use PLGA or liposomal carriers to improve bioavailability and reduce plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
